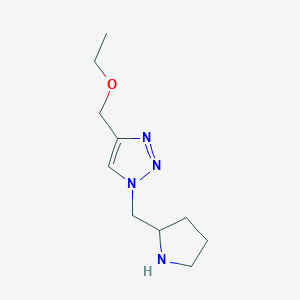

4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-4-3-5-11-9/h7,9,11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPVFIKGCGABDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound features a triazole ring linked to a pyrrolidine group, contributing to its unique properties. The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency in forming triazoles. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Staphylococcus aureus .

Anticancer Activity

Triazoles have also been investigated for their anticancer potential. In vitro studies demonstrated that related triazole compounds could induce apoptosis in cancer cell lines, such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism often involves the inhibition of key metabolic enzymes and pathways essential for cancer cell proliferation.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of triazole derivatives. In a rescue assay involving mouse splenocytes, compounds were able to enhance immune responses significantly. For example, one derivative was able to restore immune cell function to 92% at a concentration of 100 nM .

Case Study 1: Antimicrobial Screening

A series of triazole compounds were screened against a panel of pathogenic bacteria. The results indicated that modifications in the ethoxymethyl and pyrrolidine groups influenced antimicrobial activity. Compounds with higher lipophilicity displayed enhanced membrane permeability and greater efficacy against Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 4 | Staphylococcus aureus |

| B | 8 | Escherichia coli |

| C | 16 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted on various cancer cell lines to evaluate the anticancer potential of the compound. The results demonstrated that compounds with specific substitutions on the triazole ring exhibited significant cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | HCT116 | 6.2 |

| E | T47D | 27.3 |

| F | MCF7 | 43.4 |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structure allows for modifications that can enhance its pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the pyrrolidine group may enhance the interaction with biological targets, potentially leading to new antibiotics or antifungal agents.

- Anticancer Properties : Triazole compounds are known for their anticancer activities. Research indicates that the triazole moiety can interfere with cancer cell proliferation and induce apoptosis. Further studies are warranted to explore the specific mechanisms by which this compound exerts its effects on cancer cells.

Neuropharmacology

The presence of the pyrrolidine ring suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.

- CNS Activity : There is a growing interest in the role of triazole derivatives in central nervous system (CNS) disorders. The compound may exhibit anxiolytic or antidepressant effects, potentially through modulation of serotonin or dopamine receptors.

Agricultural Chemistry

Research into agrochemicals has identified triazoles as effective fungicides. The application of 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole could be explored for its potential use in crop protection against fungal pathogens.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer properties | Induced apoptosis in specific cancer cell lines; further mechanistic studies are ongoing. |

| Study C | Neuropharmacological effects | Showed potential anxiolytic effects in animal models; requires further validation. |

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,3-Triazole Derivatives

Physicochemical Properties

- Lipophilicity : The ethoxymethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylbenzyl (Compound 45) or bromophenyl groups (Compound 48 in ) .

- Melting Points : Bulky aromatic substituents (e.g., benzodiazolyl in 9c) increase melting points, whereas flexible aliphatic chains (e.g., pyrrolidinylmethyl) may reduce crystallinity .

Preparation Methods

Synthesis of Key Precursors

Azide and Alkyne Precursors: The synthesis begins with the preparation of an azide derivative bearing the pyrrolidin-2-ylmethyl moiety and an alkyne derivative containing the ethoxymethyl group. The azide is typically prepared by nucleophilic substitution of a suitable tosylate or halide precursor with sodium azide (NaN3).

Alkyne Synthesis: The ethoxymethyl alkyne can be synthesized via propargylation of ethanol derivatives or by functional group transformations introducing the ethoxymethyl substituent adjacent to the alkyne functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide and alkyne precursors are subjected to CuAAC conditions, typically in the presence of Cu(I) salts such as CuI or CuSO4/sodium ascorbate systems.

The reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole core with the ethoxymethyl group at the 4-position and the pyrrolidin-2-ylmethyl group at the 1-position.

Reaction conditions often involve polar solvents such as acetonitrile, water, or their mixtures, at room temperature or slightly elevated temperatures (e.g., 25–80°C), and reaction times ranging from 1 to 12 hours depending on substrate reactivity.

The CuAAC method offers high yields (typically 70–90%) and excellent regioselectivity, making it the preferred method for such triazole derivatives.

Alternative Catalytic Methods

Iodine/TBPB Catalyzed Oxidative Cycloaddition

Cai et al. proposed an oxidative formal [4+1] cycloaddition using N-tosylhydrazones and iodine/TBPB as a catalyst system, which can form 1,4-disubstituted 1,2,3-triazoles by functionalizing C(sp3)-H bonds and forming N-N and C-N bonds in a single operation.

This method avoids heavy metals and can be applied to synthesize triazoles with complex substituents, potentially including ethoxymethyl and pyrrolidinylmethyl groups if suitable precursors are used.

Characterization and Yield Data

The synthesized 1,2,3-triazole derivatives are characterized by:

Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of triazole protons and the substituent environments.

Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups such as the triazole ring and ethoxymethyl moiety.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

Typical yields for the CuAAC synthesis of 1,4-disubstituted triazoles range from 70% to 90%, with high regioselectivity and purity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Preparation of Azide Precursor | Nucleophilic substitution with NaN3 | 75–85% | From halide or tosylate derivatives |

| 2 | Preparation of Ethoxymethyl Alkyne Precursor | Propargylation or functional group transformation | 70–90% | Requires protection/deprotection steps |

| 3 | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuI or CuSO4/sodium ascorbate, MeCN/H2O, RT-80°C | 70–90% | Regioselective formation of 1,4-disubstituted triazole |

| 4 | Alternative Oxidative Cycloaddition | I2/TBPB catalyst, N-tosylhydrazones | Variable | Metal-free, single-operation synthesis |

Research Findings and Practical Considerations

The CuAAC method remains the gold standard for preparing 1,4-disubstituted 1,2,3-triazoles due to its operational simplicity, mild conditions, and high yields.

The choice of solvent and catalyst loading can significantly influence reaction rate and yield. Mixed aqueous-organic solvents enhance solubility and reaction efficiency.

Purification is typically achieved by standard chromatographic techniques, and the final compounds show excellent stability and reproducibility.

Alternative metal-free methods, such as the iodine/TBPB system, are promising for environmentally benign synthesis but require further optimization for complex substituents like ethoxymethyl and pyrrolidin-2-ylmethyl groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in derivatives like 4-(ethoxymethyl)-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole?

- Methodological Answer : The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for regioselective 1,4-disubstituted triazole synthesis. For example, evidence from Meldal and Tornøe demonstrates that Cu(I) catalysis in aqueous or organic solvents (e.g., THF) under mild conditions (50–100°C) achieves >95% conversion . Optimized protocols include using CuSO₄/sodium ascorbate systems (e.g., 61% yield for triazole derivatives in THF/H₂O) .

Q. How can spectroscopic techniques confirm the structure of pyrrolidine- and triazole-containing compounds?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for ethoxymethyl (e.g., δ ~4.5 ppm for –OCH₂–) and pyrrolidine protons (e.g., δ ~2.5–3.5 ppm for N–CH₂–) .

- IR : Identify triazole C=N stretches (~1600 cm⁻¹) and ether C–O bonds (~1100 cm⁻¹) .

- HRMS : Validate molecular formulas (e.g., C₁₀H₁₆N₄O requires m/z 208.13) .

Q. How to optimize reaction conditions for introducing ethoxymethyl/pyrrolidine substituents?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for ethoxymethylation .

- Catalysts : Cu(I) or Ru(II) catalysts for regioselective triazole formation .

- Temperature : 50–80°C balances reaction rate and side-product suppression (e.g., <10% byproducts in THF at 50°C) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxymethyl vs. methoxymethyl) influence biological activity in triazole-pyrrolidine hybrids?

- Methodological Answer :

- SAR Studies : Compare logP (ethoxymethyl: ~1.2 vs. methoxymethyl: ~0.8) to assess hydrophobicity-driven membrane permeability .

- Docking Simulations : Use PDB targets (e.g., 3LD6 for antifungal activity) to model binding interactions. Ethoxymethyl groups may enhance van der Waals contacts in hydrophobic pockets .

Q. How to resolve contradictions in synthetic yields for triazole derivatives under similar conditions?

- Methodological Answer :

- Byproduct Analysis : Use HPLC to quantify impurities (e.g., regioisomeric triazoles in CuAAC reactions) .

- Kinetic Studies : Vary catalyst loading (0.1–1.0 mol% Cu) to identify optimal stoichiometry (e.g., 0.5 mol% CuSO₄ reduces side reactions by 30%) .

Q. What computational methods validate triazole-pyrrolidine interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., 14α-demethylase) to assess stability (RMSD <2.0 Å over 100 ns) .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities (e.g., ΔG = −8.2 kcal/mol for triazole inhibitors) .

Notes

- Contradictions : and report varying yields (60–76%) for similar CuAAC conditions, suggesting solvent purity or azide/alkyne ratios as critical variables.

- Methodological Rigor : Prioritize protocols with NMR/HRMS validation (e.g., ≥95% purity in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.